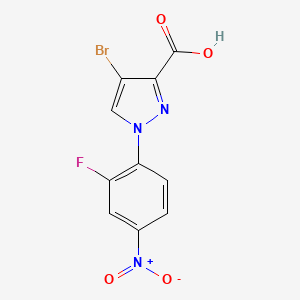
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes an indene moiety linked to a butanoic acid chain through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with butanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of 2,3-dihydro-1H-indene-5-ol reacts with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the indene moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene ketones, while reduction can produce indene alcohols.
Applications De Recherche Scientifique
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The indene moiety plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid derivatives: These include compounds with different substituents on the indene or butanoic acid moieties.
Indene-based acids: Compounds like indene-2-carboxylic acid and indene-3-carboxylic acid share structural similarities.
Uniqueness
This compound is unique due to its specific ether linkage between the indene and butanoic acid moieties. This structural feature imparts distinct chemical reactivity and biological activity compared to other indene-based acids .
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWTCZQSLOSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)

![(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2824628.png)
![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)
![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)

![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)




![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)
![(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2824642.png)
